molecular formula C17H20N4O2 B2849830 N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide CAS No. 1427949-66-3

N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide

Numéro de catalogue B2849830
Numéro CAS: 1427949-66-3
Poids moléculaire: 312.373
Clé InChI: IFAPIPBTGLEQFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide, commonly known as C16, is a small-molecule inhibitor of the protein kinase PIM1. PIM1 is a serine/threonine kinase that plays a critical role in the regulation of cell growth and survival. C16 has been shown to inhibit PIM1 in vitro and in vivo, and has potential as a therapeutic agent in cancer and other diseases.

Mécanisme D'action

C16 inhibits PIM1 by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. PIM1 is overexpressed in many types of cancer and is associated with increased cell proliferation and survival. Inhibition of PIM1 by C16 leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its effects on cancer cells, C16 has been shown to have other biochemical and physiological effects. For example, C16 has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo, suggesting potential for use in inflammatory disorders. C16 has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of C16 is its specificity for PIM1, which allows for targeted inhibition of this kinase without affecting other signaling pathways. However, one limitation of C16 is its poor solubility, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosing and administration of C16 in different disease contexts.

Orientations Futures

There are many potential future directions for research on C16. One area of interest is the development of more soluble analogs of C16 that can be administered more easily in vivo. Another area of interest is the investigation of the effects of C16 on other signaling pathways and cellular processes, which could reveal additional therapeutic applications for this compound. Finally, clinical trials are needed to determine the safety and efficacy of C16 in humans, and to determine the optimal dosing and administration regimens for different disease contexts.

Méthodes De Synthèse

The synthesis of C16 involves a series of chemical reactions, starting with the reaction of 4-(2-oxoimidazolidin-1-yl)benzoic acid with cyclobutanone to form N-(1-cyanocyclobutyl)-4-(2-oxoimidazolidin-1-yl)benzamide. This intermediate is then reacted with dimethylamine to form the final product, N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide.

Applications De Recherche Scientifique

C16 has been studied extensively in preclinical models of cancer, where it has been shown to inhibit the growth and survival of cancer cells. In addition to its potential as a therapeutic agent in cancer, C16 has also been investigated for its potential in other diseases, including inflammatory disorders and neurodegenerative diseases.

Propriétés

IUPAC Name

N-(1-cyanocyclobutyl)-N,3-dimethyl-4-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-10-13(4-5-14(12)21-9-8-19-16(21)23)15(22)20(2)17(11-18)6-3-7-17/h4-5,10H,3,6-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAPIPBTGLEQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)C2(CCC2)C#N)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.